Potent and broad-spectrum anti-fungal agent. Inhibits CYP450-dependent 14-α sterol demethylase, to interfere with ergosterol biosynthesis and inhibit fungal growth. Active in vivo.
Voriconazole is a triazole antifungal agent and a derivative of fluconazole. It is active against a variety of yeast and fungi, including clinical isolates of A. flavus, A. fumigatus, F. oxysporum, F. solani, C. albicans, and C. neoformans (MICs = <0.03-16 µg/ml). Voriconazole is also active against 56 clinical isolates of fluconazole-resistant C. albicans (MICs = 0.015-8 µg/ml). It inhibits ergosterol biosynthesis in C. albicans, C. glabrata, A. fumigatus, and A. flavus (IC50s = 0.03-1 µg/ml). Voriconazole (10 mg/kg twice per day, i.v.) decreases the number of lung colony-forming units (CFUs), reduces alveolar collapse and lung inflammatory cell infiltration and necrosis, and increases survival in a rat model of invasive pulmonary aspergillosis. Formulations containing voriconazole have been used in the treatment of fungal infections.
Voriconazole is a synthetically prepared, broad-spectrum triazole derivative of fluconazole, which shows in vitro activity against many yeasts and a broad-spectrum of mold and dermatophyte isolates. Its mode of action involves the inhibition of cytochrome P450 (CYP)-dependent enzyme, 14-α-sterol demethylase, and hence it is involved in disrupting the cell membrane and terminate the fungal growth.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Voriconazole is a synthetic triazole with antifungal activity. Voriconazole selectively inhibits 14-alpha-lanosterol demethylation in fungi, preventing the production of ergosterol, an essential constituent of the fungal cell membrane, and resulting in fungal cell lysis. (NCI04)
Voriconazole is a triazole antifungal agent used primarily in the treatment or prevention of aspergillosis and candidal infections. Voriconazole therapy is associated with transient, asymptomatic serum aminotransferase elevations and is a known cause of clinically apparent acute drug induced liver injury.
Voriconazole, also known as vfend or VCZ, belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. Voriconazole is a drug which is used for the treatment of esophageal candidiasis, invasive pulmonary aspergillosis, and serious fungal infections caused by scedosporium apiospermum and fusarium spp. Voriconazole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Voriconazole has been detected in multiple biofluids, such as urine and blood. Within the cell, voriconazole is primarily located in the cytoplasm and membrane (predicted from logP).